molecular formula C18H29ClN2O B1668058 Bupivacaine hydrochloride CAS No. 14252-80-3

Bupivacaine hydrochloride

Cat. No.: B1668058
CAS No.: 14252-80-3
M. Wt: 324.9 g/mol
InChI Key: SIEYLFHKZGLBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupivacaine hydrochloride is a local anesthetic belonging to the amide group of anesthetics. It is widely used for its long-acting properties in various medical procedures to provide regional anesthesia and pain relief. This compound is particularly effective in numbing specific parts of the body during surgeries and for pain management in both adults and children .

Mechanism of Action

Target of Action

Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . These proteins are crucial for the generation and conduction of nerve impulses, which are critical for sensation and pain perception .

Mode of Action

Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Biochemical Pathways

The primary biochemical pathway affected by Bupivacaine involves the sodium ion channels on neuronal cell membranes . By blocking these channels, Bupivacaine inhibits the influx of sodium ions, which are critical for the initiation and conduction of nerve impulses . In addition to this, Bupivacaine has been found to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway .

Pharmacokinetics

Bupivacaine is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX) . It is excreted in the urine, with approximately 6% of the drug excreted unchanged . The onset of action for anesthesia is route and dose-dependent . After administration, plasma levels of Bupivacaine rapidly increase during the first hour and continue to increase through 24 hours. Plasma levels then gradually decrease through 108 hours followed by a monoexponential decrease through 312 hours .

Result of Action

The primary result of Bupivacaine’s action is a loss of sensation, providing localized anesthesia . This makes it an effective option for pain management in various clinical settings, including surgical procedures and chronic pain conditions . It is also used to produce postsurgical analgesia .

Biochemical Analysis

Biochemical Properties

Bupivacaine Hydrochloride works by reversibly binding to the voltage-dependent sodium and potassium channels . Its binding reduces the permeability for sodium and potassium ions in neural membranes, blocking the passing of action potentials, in nerve cell fibers and muscle cells and therefore blocking the local sensation of pain . This compound binds to the intracellular portion of voltage-gated sodium channels and blocks sodium influx into nerve cells, which prevents depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It increases the bulk lateral and rotational mobilities, and annular lipid fluidity in SPMVs lipid bilayers, and has a greater fluidizing effect on the inner monolayer than that of the outer monolayer . It also blocks both the initiation and conduction of nerve impulses by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization with resultant blockade of conduction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels on the cell membrane of nerve axons. It binds to these channels and prevents the influx of sodium ions . Consequently, the initiation and propagation of action potentials are inhibited, resulting in a reversible interruption to nociceptive conduction and thus blocking transmission of pain impulses .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. It has been reported that this compound induced dose-dependent myo-, chondro-, and neurotoxicity, as well as delayed osteogenesis and disturbed wound healing in vitro . These observations did not translate to animal and clinical research, where toxic phenomena were seldom reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rats, a single this compound dose of 20 mg/kg bw was rapidly absorbed after intraduodenal administration, and a maximum plasma concentration of 7.9 μg/ml was reached within 15 minutes .

Metabolic Pathways

This compound is metabolized in the liver and forms a metabolite (pipecoloxylidine [PPX]) . It is excreted in the urine, with about 6% unchanged . The metabolism of this compound can be decreased when combined with Peginterferon alfa-2b .

Transport and Distribution

This compound is distributed in the body with a distribution of 3.9 ± 2 L/kg in infants and 2.7 ± 0.2 L/kg in children . It is also transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane where it interacts with voltage-gated sodium channels . It binds to these channels and prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bupivacaine hydrochloride typically involves the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with 2-chloropropionyl chloride to yield 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bupivacaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Surgical Anesthesia

Bupivacaine hydrochloride is frequently employed for surgical anesthesia in both adults and children over 12 years. It is indicated for:

  • Local infiltration : Administered directly into the tissue to numb a specific area.
  • Peripheral nerve blocks : Targeting specific nerves to provide localized pain relief.
  • Central neural blocks : Including epidural and caudal anesthesia, particularly during labor and delivery .

Pain Management

This compound plays a crucial role in postoperative pain management. Its long duration of action makes it suitable for:

  • Postoperative analgesia : Reducing pain after surgeries such as knee replacements and abdominoplasties.
  • Chronic pain conditions : Used in various pain management protocols for conditions like osteoarthritis .

Obstetric Procedures

Bupivacaine is a standard choice for epidural anesthesia during labor, providing effective pain relief while allowing the mother to remain alert .

Dental Procedures

In dentistry, bupivacaine is utilized for local anesthesia during surgical interventions, such as tooth extractions or periodontal treatments .

Efficacy of Bupivacaine vs. Liposomal Formulations

Recent studies have compared the efficacy of traditional this compound with liposomal formulations. A multicenter trial involving 533 participants undergoing knee replacement surgery found no significant difference in postoperative recovery or pain relief between liposomal bupivacaine and this compound alone .

Case Study Insights

An observational cohort study reported successful outcomes using adductor canal blocks with this compound for knee surgeries. Among 524 peripheral nerve blocks performed, 77% of patients reported no pain postoperatively, indicating high efficacy in managing acute postoperative pain .

Table 1: Indications and Dosages of this compound

ApplicationIndicationTypical Dosage
Surgical AnesthesiaLocal infiltration0.25% - 0.75% solution
Peripheral Nerve BlockVarious nerve blocks2-3 mg/kg body weight
Epidural AnesthesiaLabor and delivery0.25% - 0.5% solution
Postoperative PainPost-surgical analgesia100 mg per injection

Table 2: Comparative Outcomes of Bupivacaine Studies

Study TypeControl GroupResults Summary
Randomized Clinical TrialLiposomal BupivacaineNo significant difference in pain scores post-surgery .
Observational Cohort StudyStandard careHigh efficacy with minimal pain reported (77% no pain) .

Comparison with Similar Compounds

Uniqueness of Bupivacaine Hydrochloride: this compound is unique due to its long duration of action, making it particularly useful for prolonged surgical procedures and extended pain relief. Its potency and efficacy in blocking nerve impulses make it a preferred choice in various clinical settings .

Biological Activity

Bupivacaine hydrochloride is a widely used local anesthetic known for its effectiveness in providing regional anesthesia. Understanding its biological activity is crucial for optimizing its use in clinical settings. This article explores the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by relevant data tables and research findings.

Pharmacodynamics

Bupivacaine exerts its anesthetic effects by stabilizing neuronal membranes and inhibiting the initiation and conduction of nerve impulses. This action is primarily achieved through the blockade of sodium channels, which increases the threshold for electrical excitation in nerve fibers. The order of loss of nerve function typically follows this sequence:

  • Pain
  • Temperature
  • Touch
  • Proprioception
  • Skeletal muscle tone .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a three-compartment model:

  • Compartment 1 : Rapid intravascular distribution.
  • Compartment 2 : Equilibration with highly perfused organs (brain, heart, liver).
  • Compartment 3 : Distribution to poorly perfused tissues (muscle, fat) .

Key Pharmacokinetic Parameters

ParameterValue
Half-life (adults)2.7 hours
Half-life (neonates)8.1 hours
Peak plasma concentration30-45 minutes post-injection
Urinary excretion6% unchanged in urine

Bupivacaine is primarily metabolized in the liver via conjugation with glucuronic acid, with pipecoloxylidine being the major metabolite. The kidneys play a significant role in excreting both the drug and its metabolites .

Clinical Applications

Bupivacaine is indicated for various procedures requiring local or regional anesthesia, including:

  • Surgical procedures
  • Dental surgeries
  • Obstetrical analgesia
  • Diagnostic and therapeutic interventions

The addition of epinephrine to bupivacaine formulations can prolong anesthesia duration by reducing systemic absorption .

Study on Spinal Anesthesia

A clinical study evaluated the effects of hyperbaric versus hypobaric bupivacaine in spinal anesthesia among patients undergoing knee arthroscopy. The findings indicated that:

  • Unilateral sensory block was achieved in 90% of patients receiving hyperbaric bupivacaine.
  • The onset time for sensory and motor blocks was significantly shorter in the hyperbaric group compared to hypobaric solutions .

Neurotoxicity Assessment

Research involving animal models assessed the neurotoxic effects of increasing concentrations of bupivacaine administered into the subarachnoid space. The study revealed:

  • No neurologic disturbances were observed at lower concentrations.
  • Higher doses resulted in increased incidences of nerve tissue damage, particularly with hyperbaric solutions .

Antioxidant Activity

Recent studies have also explored the antioxidant properties of bupivacaine alongside other local anesthetics like lidocaine and ropivacaine. Bupivacaine demonstrated notable free radical scavenging activity, although it was less effective than lidocaine .

Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030877
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18010-40-7, 14252-80-3, 15233-43-9
Record name Bupivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bloqueina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bupivacaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bupivacaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bupivacaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Bupivacaine hydrochloride
Reactant of Route 6
Bupivacaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.